molecular formula C20H15N3O3S2 B11621236 4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11621236
M. Wt: 409.5 g/mol
InChI Key: IDGZJVRMYHWQOB-NXVVXOECSA-N
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Description

4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C20H15N3O3S2 . This compound is characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and a benzamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzoyl chloride with 2-amino-3-methyl-1,3-thiazolidin-4-one, followed by cyclization and subsequent reactions to introduce the indole moiety . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest. This mechanism is of particular interest in cancer research, where CDK2 inhibitors are being explored as potential anticancer agents.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and indole-based molecules. For example:

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H15N3O3S2/c1-11-7-9-12(10-8-11)17(24)21-23-19(26)16(28-20(23)27)15-13-5-3-4-6-14(13)22(2)18(15)25/h3-10H,1-2H3,(H,21,24)/b16-15-

InChI Key

IDGZJVRMYHWQOB-NXVVXOECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S

Origin of Product

United States

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